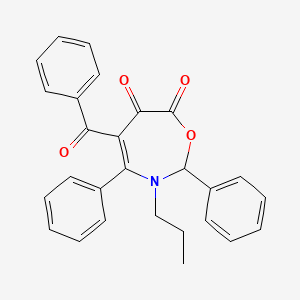
Disulfide, dichloromethyl hexyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, dichloromethyl hexyl is an organic compound containing a disulfide bond, which is characterized by the presence of a sulfur-sulfur (S-S) linkage. Disulfides are commonly found in various chemical and biological systems and play a crucial role in stabilizing protein structures through the formation of disulfide bridges.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur-sulfur bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .
Major Products Formed
The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .
科学研究应用
Disulfide, dichloromethyl hexyl has several scientific research applications:
作用机制
The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .
相似化合物的比较
Disulfide, dichloromethyl hexyl can be compared to other disulfides and sulfur-containing compounds:
Thiols: Thiols contain an SH group and can be oxidized to form disulfides.
Sulfides: Sulfides have the structure R-S-R’ and are sulfur analogs of ethers.
Sulfones and Sulfoxides: These compounds contain sulfur-oxygen bonds and differ in their oxidation states and reactivity compared to disulfides.
Similar compounds include:
- Dimethyl disulfide (DMDS)
- Diethyl disulfide (DEDS)
- Dibutyl disulfide (DBDS)
Each of these compounds has unique properties and applications, making them valuable in different chemical and industrial contexts.
属性
CAS 编号 |
61079-17-2 |
|---|---|
分子式 |
C7H14Cl2S2 |
分子量 |
233.2 g/mol |
IUPAC 名称 |
1-(dichloromethyldisulfanyl)hexane |
InChI |
InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3 |
InChI 键 |
XGVNEHCROOMBMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSSC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
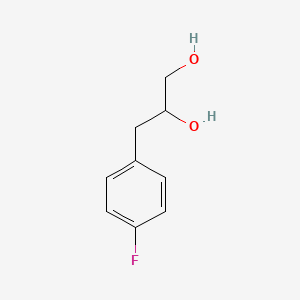
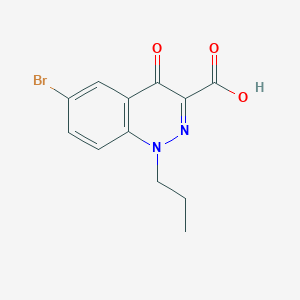
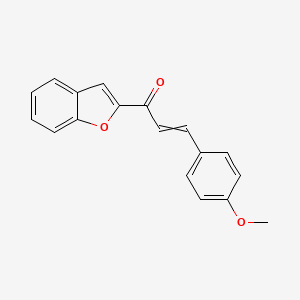
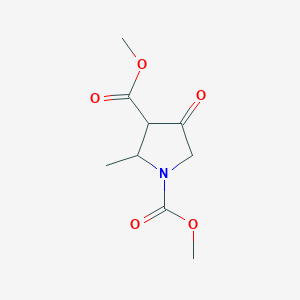
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
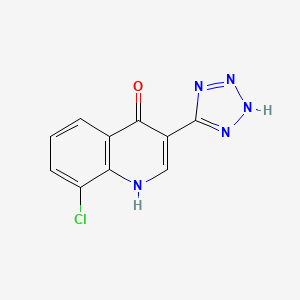
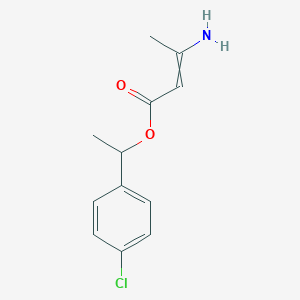
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

